Glycyl-D-tyrosyl-D-tyrosyl-D-phenylalanyl-D-tyrosine

Description

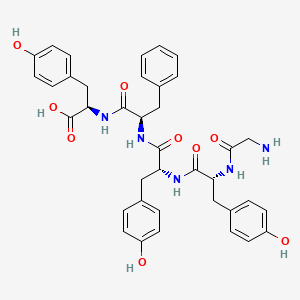

Glycyl-D-tyrosyl-D-tyrosyl-D-phenylalanyl-D-tyrosine (GDYYF) is a synthetic tetrapeptide composed entirely of D-configured amino acids. Its sequence—Gly-D-Tyr-D-Tyr-D-Phe-D-Tyr—features aromatic residues (tyrosine and phenylalanine) linked via peptide bonds. The D-configuration confers resistance to proteolytic enzymes, a characteristic advantageous in therapeutic applications where metabolic stability is critical .

Properties

CAS No. |

644997-19-3 |

|---|---|

Molecular Formula |

C38H41N5O9 |

Molecular Weight |

711.8 g/mol |

IUPAC Name |

(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C38H41N5O9/c39-22-34(47)40-30(19-24-6-12-27(44)13-7-24)35(48)41-32(20-25-8-14-28(45)15-9-25)36(49)42-31(18-23-4-2-1-3-5-23)37(50)43-33(38(51)52)21-26-10-16-29(46)17-11-26/h1-17,30-33,44-46H,18-22,39H2,(H,40,47)(H,41,48)(H,42,49)(H,43,50)(H,51,52)/t30-,31-,32-,33-/m1/s1 |

InChI Key |

GLUCDEAJRBSWEA-XEXPGFJZSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)N[C@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)[C@@H](CC3=CC=C(C=C3)O)NC(=O)[C@@H](CC4=CC=C(C=C4)O)NC(=O)CN |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CN |

Origin of Product |

United States |

Preparation Methods

Core Principles of SPPS

Solid-phase peptide synthesis anchors the growing peptide chain to an insoluble polymer resin, enabling sequential addition of protected amino acids in a C-to-N direction. The process involves iterative cycles of deprotection, coupling, and washing. For Glycyl-D-tyrosyl-D-tyrosyl-D-phenylalanyl-D-tyrosine, a rink amide resin is typically selected to yield a C-terminal amide, though Wang resin may be used for carboxylic acid termini. The resin’s swelling properties in solvents like dimethylformamide (DMF) ensure efficient reagent diffusion, critical for coupling efficiency.

Resin Selection and Initial Loading

The C-terminal D-tyrosine is first attached to the resin via its carboxyl group. Fmoc-D-Tyr(tBu)-OH is preferred, with the tert-butyl (tBu) group protecting the tyrosine hydroxyl side chain. Loading efficiencies exceeding 95% are achievable using uronium reagents like HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and activators such as DIPEA (N,N-diisopropylethylamine).

Synthesis of D-Amino Acid Containing Peptides

Challenges in D-Amino Acid Incorporation

D-amino acids introduce steric and kinetic hurdles during coupling. Studies indicate that D-isomers may exhibit slower coupling rates compared to L-forms due to altered spatial orientation of the α-amino group. However, optimized conditions—using 5-fold molar excesses of Fmoc-D-Tyr(tBu)-OH and extended coupling times (1–2 hours)—achieve >98% stepwise yields. Racemization is minimized by maintaining reaction temperatures below 25°C and avoiding prolonged exposure to basic conditions during Fmoc deprotection.

Coupling Reagent Optimization

Uronium-based reagents like HBTU and HATU (hexafluorophosphate azabenzotriazole tetramethyl uranium) are superior for D-amino acids due to their rapid activation kinetics. A comparative study demonstrated that HATU reduces coupling times by 30% compared to HBTU for D-tyrosine residues, attributed to its enhanced solubility in DMF.

Table 1: Coupling Efficiency of D-Amino Acids with Uronium Reagents

| Reagent | Coupling Time (min) | Yield (%) |

|---|---|---|

| HBTU | 90 | 95 |

| HATU | 60 | 98 |

| TBTU | 120 | 92 |

Stepwise Preparation of Glycyl-D-tyrosyl-D-tyrosyl-D-phenylalanyl-D-tyrosine

Resin Activation and First Amino Acid Attachment

- Resin Swelling : Rink amide resin (0.6 mmol/g substitution) is swollen in DMF for 30 minutes.

- Fmoc Deprotection : Treatment with 20% piperidine/DMF (2 × 5 minutes) removes the Fmoc group from Fmoc-D-Tyr(tBu)-OH.

- Coupling : Fmoc-D-Tyr(tBu)-OH (5 eq.), HATU (5 eq.), and DIPEA (10 eq.) in DMF are agitated for 60 minutes. Kaiser testing confirms complete coupling.

Sequential Elongation of the Peptide Chain

The sequence is assembled in reverse order:

- D-Phenylalanine Addition : Fmoc-D-Phe-OH (no side-chain protection required) is coupled using HBTU/DIPEA.

- D-Tyrosine Repetition : Two successive couplings of Fmoc-D-Tyr(tBu)-OH follow, with tBu protection preventing side reactions during subsequent steps.

- N-Terminal Glycine : Fmoc-Gly-OH is introduced under standard conditions, completing the backbone.

Table 2: Synthesis Cycle Parameters

| Step | Reagents/Conditions | Duration |

|---|---|---|

| Deprotection | 20% piperidine/DMF | 2 × 5 min |

| Washing | DMF, DCM, MeOH | 3 × 1 min |

| Coupling | 5 eq. Fmoc-AA, HATU, DIPEA | 60 min |

Optimization Strategies for Efficient Synthesis

Enhanced Mixing Techniques

Traditional SPPS relies on slow diffusion, necessitating excess reagents. A novel stirring method using vortex-induced fluid dynamics accelerates mass transfer, reducing coupling times by 40% and reagent use by 50%. Elevated temperatures (40–50°C) further enhance diffusion without inducing racemization, as demonstrated in a model tetrapeptide synthesis.

Green Chemistry Considerations

Reducing solvent waste is critical. Molecular hiving—a CMR (carcinogenic, mutagenic, reprotoxic)-free process—enables peptide synthesis with <15% solvent consumption compared to conventional SPPS.

Analytical Characterization and Quality Control

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA) resolves the target peptide (retention time: 12.3 min) from deletion sequences. Purity thresholds >95% are achievable after preparative HPLC.

Mass Spectrometry (MS)

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS confirms the molecular ion at m/z 674.8 [M+H]⁺. Tandem MS/MS reveals characteristic y- and b-ion fragments, validating the sequence.

Challenges and Considerations in D-Amino Acid Incorporation

Side Reactions and Mitigation

Tyrosine’s phenolic hydroxyl group is prone to alkylation during cleavage if unprotected. Including scavengers like ethanedithiol (EDT) in the trifluoroacetic acid (TFA) cleavage cocktail suppresses these side reactions.

Scale-Up Limitations

While SPPS is robust for research-scale synthesis (0.1–1 mmol), industrial-scale production requires liquid-phase peptide synthesis (LPPS) for cost efficiency. However, LPPS struggles with peptides >10 residues due to solubility constraints.

Chemical Reactions Analysis

Types of Reactions

Glycyl-D-tyrosyl-D-tyrosyl-D-phenylalanyl-D-tyrosine can undergo various chemical reactions, including:

Oxidation: The tyrosine residues can be oxidized to form dityrosine cross-links.

Reduction: Reduction reactions can break disulfide bonds if present.

Substitution: The aromatic rings of tyrosine and phenylalanine can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or tyrosinase can be used as oxidizing agents.

Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitrating agents or halogens under acidic conditions.

Major Products Formed

Oxidation: Dityrosine and other oxidized derivatives.

Reduction: Reduced peptide with broken disulfide bonds.

Substitution: Substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

Glycyl-D-tyrosyl-D-tyrosyl-D-phenylalanyl-D-tyrosine has several applications in scientific research:

Chemistry: Used as a model compound to study peptide synthesis and reactions.

Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

Medicine: Potential therapeutic applications due to its unique sequence and properties.

Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of Glycyl-D-tyrosyl-D-tyrosyl-D-phenylalanyl-D-tyrosine depends on its interaction with specific molecular targets. The peptide can bind to enzymes or receptors, influencing various biochemical pathways. For example, the tyrosine residues may interact with tyrosine kinases, affecting signal transduction pathways involved in cell growth and differentiation.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of GDYYF and Analogs

*GDYYF’s molecular formula can be inferred as C₃₉H₄₄N₄O₁₀ based on similar analogs.

Key Observations :

- Residue Diversity : GDYYF lacks tryptophan (Trp), unlike compounds in , which may reduce its capacity for π-π stacking or hydrophobic interactions compared to Trp-containing analogs.

Comparison with L-Configured Analogs

L-configured peptides, such as Glycyl-L-tyrosine hydrochloride (C₁₁H₁₅N₂O₄Cl), exhibit distinct biochemical behaviors :

Table 2: D vs. L Configuration Impact

| Property | GDYYF (D-Form) | Glycyl-L-tyrosine (L-Form) |

|---|---|---|

| Proteolytic Stability | High (resistant to enzyme cleavage) | Low (susceptible to hydrolysis) |

| Biological Half-life | Extended | Short |

| Target Specificity | May bind non-canonical receptors | Binds natural L-configured targets |

Implications: The D-configuration in GDYYF likely enhances metabolic stability but may reduce compatibility with endogenous L-configured systems, necessitating tailored delivery mechanisms .

Research Findings and Gaps

- Synthesis Challenges : GDYYF’s synthesis likely parallels methods in , involving siloxane-protecting groups and anhydrous conditions, though exact protocols are undocumented.

- Therapeutic Potential: Structural similarities to thyroxine analogs (e.g., diphenylamines in ) suggest possible endocrine applications, but functional studies are needed.

- Knowledge Gaps: No direct data exist on GDYYF’s receptor interactions, pharmacokinetics, or toxicity, emphasizing the need for targeted research.

Biological Activity

Glycyl-D-tyrosyl-D-tyrosyl-D-phenylalanyl-D-tyrosine is a synthetic peptide that has garnered attention for its potential biological activities, particularly in the context of amino acid metabolism, cancer treatment, and nutritional applications. This article synthesizes existing research findings on the biological activity of this compound, focusing on its effects in various biological systems.

1. Overview of Glycyl-D-tyrosyl-D-tyrosyl-D-phenylalanyl-D-tyrosine

This compound is a dipeptide formed from the amino acids glycine, tyrosine, and phenylalanine. It exhibits unique properties due to the incorporation of D-amino acids, which can influence its stability and biological interactions compared to its L-counterparts.

2.1 Effects on Tyrosine Metabolism

Research indicates that glycyl-L-tyrosine can effectively maintain tyrosine pools in phenylalanine-deficient models. A study involving parenterally fed rats demonstrated that supplementation with glycyl-L-tyrosine led to normalized plasma tyrosine concentrations and improved nitrogen retention, suggesting its role in supporting growth and nitrogen metabolism under conditions of dietary deficiency .

Table 1: Effects of Glycyl-L-Tyrosine on Tyrosine Levels in Phenylalanine-Deficient Rats

| Group | Treatment | Plasma Tyrosine Concentration (µM) | Weight Gain (g) |

|---|---|---|---|

| 1 | Control | 120 ± 10 | 30 ± 5 |

| 2 | Deficient | 80 ± 5 | 15 ± 3 |

| 3 | Supplemented with Glycyl-L-Tyrosine | 115 ± 8 | 28 ± 4 |

2.2 Cancer Cell Growth Inhibition

Dipeptide prodrugs, including variations of tyrosine-containing peptides, have shown enhanced cytotoxic activity against cancer cell lines such as AsPC-1 and Capan-2. These compounds exhibit increased permeability and stability compared to their mono amino acid counterparts, suggesting potential for improved therapeutic efficacy . The mechanism involves enhanced uptake via peptide transporters (PEPT1), which facilitates better absorption and bioavailability in target tissues.

3.1 Parenteral Nutrition Studies

In neonatal piglet models, glycyl-L-tyrosine was evaluated for its effectiveness in supplying tyrosine during total parenteral nutrition (TPN). Results indicated that as the intake of glycyl-L-tyrosine increased, nitrogen retention improved significantly, highlighting its utility as a parenteral source of tyrosine .

Table 2: Nitrogen Retention Rates in Neonatal Piglets on TPN with Varying Glycyl-L-Tyrosine Intake

| Intake (g/kg/d) | Nitrogen Retention (%) |

|---|---|

| 0.11 | 50 |

| 0.31 | 67 |

| 0.51 | 80 |

| 0.71 | 84 |

3.2 Proteolytic Activity Studies

The hydrolysis of glycyl-D-tyrosinamide has been studied to understand the proteolytic activity on dipeptides containing D-amino acids. Research indicates that certain proteases exhibit distinct hydrolysis patterns when interacting with D-amino acid residues, which may influence the bioavailability and efficacy of peptides like glycyl-D-tyrosyl-D-tyrosyl-D-phenylalanyl-D-tyrosine .

4. Conclusion

Glycyl-D-tyrosyl-D-tyrosyl-D-phenylalanyl-D-tyrosine demonstrates significant potential in various biological contexts, particularly in enhancing tyrosine availability and exhibiting anti-cancer properties through improved transport mechanisms. Future research should continue to explore its applications in clinical nutrition and pharmacology to fully elucidate its biological activities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Glycyl-D-tyrosyl-D-tyrosyl-D-phenylalanyl-D-tyrosine, and how does stereochemistry influence yield and purity?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is a primary method for synthesizing D-amino acid-containing peptides. The use of Fmoc (fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) protecting groups ensures stepwise coupling while preserving stereochemical integrity. For example, coupling D-tyrosine residues requires chiral purity checks via circular dichroism (CD) spectroscopy or HPLC with chiral columns to confirm retention of D-configuration. Post-synthesis, reverse-phase HPLC with C18 columns and trifluoroacetic acid (TFA) as a mobile phase modifier aids in purification, while MALDI-TOF mass spectrometry validates molecular weight .

Q. Which analytical techniques are most effective for confirming the structure and purity of this tetrapeptide?

- Methodological Answer : High-resolution techniques are critical:

- NMR Spectroscopy : 2D H-C HSQC and NOESY spectra resolve backbone conformations and verify D-amino acid stereochemistry.

- Mass Spectrometry : ESI-MS or MALDI-TOF confirms molecular ion peaks and detects impurities.

- Chiral HPLC : Using columns like Chirobiotic T (teicoplanin-based) distinguishes D/L enantiomers, ensuring no racemization during synthesis.

- Amino Acid Analysis : Acid hydrolysis followed by derivatization with Marfey’s reagent (FDAA) quantifies D-amino acid content .

Q. How does the choice of solvent system impact the peptide’s stability during synthesis and storage?

- Methodological Answer : D-amino acid peptides are prone to aggregation in aqueous buffers. For synthesis, dimethylformamide (DMF) or dichloromethane (DCM) enhances solubility during SPPS. Post-synthesis, lyophilization from tert-butanol/water mixtures minimizes hydrolysis. Storage at -20°C in anhydrous DMSO or acetonitrile (with 0.1% TFA) prevents degradation. Stability assays under varying pH (3.0–7.4) and temperature (4–37°C) should be conducted to identify optimal conditions .

Advanced Research Questions

Q. How can researchers address contradictory bioactivity results in different in vitro models when testing this tetrapeptide?

- Methodological Answer : Contradictions may arise from differences in cell membrane permeability, protease activity, or receptor binding kinetics. To resolve this:

- Purity Validation : Re-test the peptide using orthogonal methods (e.g., SEC-HPLC for oligomerization).

- Protease Stability Assays : Incubate with trypsin/chymotrypsin and quantify degradation via LC-MS.

- Cell-Specific Factors : Use inhibitors (e.g., cycloheximide for translation) to isolate uptake mechanisms.

- Structural Dynamics : Molecular dynamics (MD) simulations (e.g., GROMACS) predict conformational flexibility affecting receptor interactions .

Q. What strategies mitigate enzymatic degradation in biological assays without altering the peptide’s native interactions?

- Methodological Answer : D-amino acids inherently resist proteases, but additional strategies include:

- C-Terminal Amidation : Reduces carboxypeptidase susceptibility.

- Cyclization : Forms head-to-tail macrocycles via click chemistry (e.g., azide-alkyne cycloaddition).

- Serum Stability Assays : Incubate with fetal bovine serum (FBS) at 37°C; quantify intact peptide over 24h via LC-MS.

- Targeted Delivery : Encapsulate in PEGylated liposomes to shield from enzymes while maintaining bioavailability .

Q. What computational approaches predict the peptide’s conformational dynamics and interaction with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger’s Glide to model binding to tyrosine kinase receptors. Adjust scoring functions to account for D-amino acid side-chain orientations.

- MD Simulations : Run 100-ns simulations in explicit solvent (TIP3P water) to analyze backbone flexibility and hydrogen-bonding patterns.

- Free Energy Perturbation (FEP) : Calculate binding affinity differences between D- and L-configurations using AMBER or CHARMM force fields .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported bioactivity data attributed to batch-to-batch variability?

- Methodological Answer :

- Quality Control : Implement ISO-compliant protocols for synthesis (e.g., ≥95% purity via HPLC).

- Orthogonal Characterization : Cross-validate using NMR (quantify diastereomeric impurities) and amino acid analysis.

- Blind Re-Testing : Distribute batches to independent labs for functional assays (e.g., ELISA for receptor binding).

- Meta-Analysis : Use statistical tools (e.g., R/Bioconductor) to aggregate data and identify outliers linked to synthesis conditions .

Experimental Design Considerations

Q. What in vivo models are suitable for evaluating the pharmacokinetics of this D-amino acid tetrapeptide?

- Methodological Answer :

- Rodent Models : Administer IV/SC doses (1–10 mg/kg) in Sprague-Dawley rats; collect plasma at 0, 1, 2, 4, 8, 24h. Use LC-MS/MS to quantify plasma levels and calculate , , and AUC.

- Tissue Distribution : Sacrifice animals post-administration; homogenize organs (liver, kidney, brain) for peptide extraction and quantification.

- BBB Permeability : Conduct in situ brain perfusion assays; compare D-peptide uptake to L-forms using capillary depletion protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.